
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Overview
Description
2-Phenyl-5-pyrrolidin-1-yl-pyrazine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and others .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
2-Phenyl-5-pyrrolidin-1-yl-pyrazine is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazine ring substituted with a phenyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile.
Antiviral Activity
Recent studies have identified this compound as an inhibitor of HIV integrase, showcasing its potential in antiviral therapies. This activity suggests that the compound could be valuable in developing treatments for HIV and possibly other viral infections.
Antibacterial Properties
Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit significant antibacterial activities. For instance, studies on similar pyrazine derivatives have demonstrated effectiveness against resistant bacterial strains, suggesting that modifications to the pyrazine structure can enhance antibacterial efficacy .
Anti-inflammatory Effects
Pyrazine compounds are known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promise in reducing inflammation in various models, indicating that this compound may also possess similar effects .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in viral replication and bacterial growth inhibition. For instance, its role as an HIV integrase inhibitor suggests that it may disrupt viral DNA integration into the host genome .
Study on Antiviral Activity
In a study focused on HIV integrase inhibitors, this compound was tested alongside other compounds. The results indicated that it effectively inhibited integrase activity with an IC50 value comparable to established antiviral agents. This finding supports its potential use as a lead compound in antiviral drug development.
Antibacterial Efficacy
A comparative study evaluated various pyrazine derivatives against strains of Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazine structure significantly enhanced antibacterial activity, with this compound exhibiting promising results against multi-drug resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes may include:
- Formation of the pyrazine core.
- Introduction of the pyrrolidine ring.
- Substitution with the phenyl group.
These synthetic strategies allow for the exploration of various derivatives to optimize biological activity.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential in treating several conditions due to its interaction with biological targets:
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Anticancer Activity
- Research indicates that derivatives of pyrazine compounds can exhibit significant anticancer properties. For instance, compounds similar to 2-Phenyl-5-pyrrolidin-1-yl-pyrazine have shown efficacy against various cancer cell lines, including those resistant to conventional therapies. Studies have reported IC50 values indicating potent inhibition of cell proliferation in cancer models .
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Neurological Disorders
- The compound's structural features may allow it to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Pyrazine derivatives have been shown to enhance neuroprotective effects in cellular models, suggesting potential applications in conditions like Alzheimer's disease .
- Anti-inflammatory Properties
Case Studies
Several studies have documented the effectiveness of pyrazine derivatives, including this compound:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the functionalization of existing pyrazine structures. The ability to modify substituents on the pyrazine ring allows for the optimization of biological activity.
Properties
IUPAC Name |
2-phenyl-5-pyrrolidin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-16-14(11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYKKVDUOXOPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587600 | |
Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-41-8 | |
Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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